Acid Strength: Sulfonic Acid vs. Carboxylic Acid Analog (4-Benzoylbenzoic Acid)
Benzenemethanesulfonic acid, 4-benzoyl- contains a sulfonic acid group whose pKa is expected in the range of approximately −1 to −3, consistent with the known pKa of methanesulfonic acid (−1.9). In contrast, the structurally analogous 4-benzoylbenzoic acid (CAS 611-95-0) exhibits a carboxylic acid pKa of approximately 4.2. The sulfonic acid is thus roughly 10⁶‑fold (one million times) stronger as a proton donor than the corresponding carboxylic acid [1]. This difference in acid strength directly governs catalytic efficiency in acid‑promoted reactions (e.g., esterification, Friedel–Crafts alkylation), where a weaker carboxylic acid may require higher temperatures, longer reaction times, or higher catalyst loading to achieve comparable conversion .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ −1.9 (estimated for benzenemethanesulfonic acid moiety; methanesulfonic acid pKa = −1.9 used as reference) |
| Comparator Or Baseline | 4-Benzoylbenzoic acid: pKa ≈ 4.2 |
| Quantified Difference | ΔpKa ≈ 6.1 units; corresponds to ~1.2 × 10⁶‑fold difference in acid dissociation constant (Ka) |
| Conditions | Aqueous solution, 25 °C; pKa values from standard tabulations for methanesulfonic acid and benzoic acid class compounds |
Why This Matters
For procurement decisions involving acid‑catalyzed processes, this million‑fold acidity advantage translates to lower required molar equivalents, faster kinetics, and broader substrate compatibility, making the sulfonic acid form the technically superior choice over carboxylic acid analogs.
- [1] Web Archive. Sulfonic acid. 2011. Available at: https://web.archive.org (pKa comparison: methanesulfonic acid pKa −1.9 vs. benzoic acid pKa 4.2). View Source
